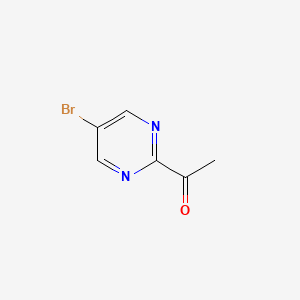

1-(5-Bromopyrimidin-2-yl)ethanone

描述

Significance of Pyrimidine (B1678525) Scaffold in Drug Discovery

The pyrimidine nucleus is a fundamental building block of life, forming the core of the nucleobases uracil, thymine, and cytosine, which are essential components of nucleic acids, DNA and RNA. nih.gov This inherent biological relevance allows pyrimidine-based molecules to readily interact with various enzymes and other biological targets within the cell. nih.gov The versatility of the pyrimidine ring, with its electron-rich nature and capacity for hydrogen bonding, enables it to serve as a bioisostere for other aromatic systems like the phenyl group, often leading to improved pharmacokinetic and pharmacodynamic properties of drug candidates. mdpi.com

The significance of the pyrimidine scaffold is underscored by the vast number of drugs approved by the U.S. Food and Drug Administration (FDA) that incorporate this heterocycle. nih.gov These drugs exhibit a broad spectrum of biological activities, including anticancer, antiviral, antibacterial, anti-inflammatory, and antihypertensive effects. nih.gov The adaptability of the pyrimidine core allows for extensive chemical modification, providing a rich chemical space for medicinal chemists to explore in the quest for novel drugs to combat a wide range of diseases. nih.govmdpi.com

Overview of Halogenated Pyrimidines in Bioactive Molecules

The introduction of halogen atoms, such as bromine, into the pyrimidine ring can significantly modulate the physicochemical and biological properties of the resulting molecules. Halogenation can influence a compound's lipophilicity, metabolic stability, and binding affinity to target proteins. In the context of drug design, halogenated pyrimidines have been investigated for their potential as radiosensitizers, which are compounds that make tumor cells more susceptible to radiation therapy. nih.gov For these compounds to be effective, they must be incorporated into the cellular DNA, a process that can be achieved through prolonged administration. nih.gov

Furthermore, the bromine atom in a pyrimidine ring can serve as a versatile synthetic handle, facilitating a variety of cross-coupling reactions to introduce further molecular complexity. This strategic placement of a halogen allows for the late-stage functionalization of drug candidates, a valuable tool in optimizing their biological activity.

Contextualization of 1-(5-Bromopyrimidin-2-yl)ethanone within Pyrimidine Chemistry

This compound is a chemical compound that features a pyrimidine ring substituted with a bromine atom at the 5-position and an acetyl group at the 2-position. This particular arrangement of functional groups makes it a valuable building block in organic synthesis and medicinal chemistry. The acetyl group can undergo a variety of chemical transformations, while the bromo-substituted pyrimidine core provides a platform for introducing diverse functionalities.

The compound serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. For instance, it has been utilized in the creation of potent dual endothelin receptor antagonists, a class of drugs used to treat pulmonary arterial hypertension. acs.org The strategic incorporation of the 5-bromopyrimidine (B23866) moiety can significantly enhance the binding affinity of these compounds to their target receptors. acs.org The study of this compound and its derivatives continues to be an active area of research, with the potential to yield novel drug candidates for various diseases.

Interactive Data Table: Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 38276-39-6 | C6H5BrN2O | 201.02 |

| 1-(5-Bromopyrimidin-2-yl)ethan-1-ol | 1459771-55-1 | C6H7BrN2O | 203.04 |

| 1-(5-Bromopyrimidin-2-yl)ethan-1-amine hydrochloride | 2230803-20-8 | C6H8BrClN2 | 238.51 |

| 2-Bromo-1-(pyrimidin-2-yl)ethanone hydrobromide | 1588441-02-4 | C6H6Br2N2O | 281.93 |

| 1-(5-Bromo-3-fluoropyridin-2-yl)ethanone | 1160936-52-6 | C7H5BrFNO | 218.02 |

属性

IUPAC Name |

1-(5-bromopyrimidin-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2O/c1-4(10)6-8-2-5(7)3-9-6/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZGSEUQFYKCKRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=NC=C(C=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50705412 | |

| Record name | 1-(5-Bromopyrimidin-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50705412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189169-37-6 | |

| Record name | 1-(5-Bromopyrimidin-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50705412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(5-bromopyrimidin-2-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 5 Bromopyrimidin 2 Yl Ethanone and Its Precursors

Retrosynthetic Analysis of the Target Compound

Retrosynthetic analysis is a problem-solving technique in organic synthesis. deanfrancispress.com By working backward from the target molecule, chemists can identify key bond disconnections and functional group interconversions (FGIs) that lead to simpler precursors. deanfrancispress.comyoutube.com

For 1-(5-bromopyrimidin-2-yl)ethanone, the primary disconnection is at the C-C bond between the pyrimidine (B1678525) ring and the acetyl group. This suggests an acylation reaction as a key step in the forward synthesis. The two resulting synthons are a 2-lithiated-5-bromopyrimidine equivalent and an acetyl cation equivalent.

A further disconnection of the 5-bromopyrimidine (B23866) synthon involves the C-Br bond, leading back to a pyrimidine ring. This points to a bromination reaction as a necessary step. Therefore, the retrosynthetic analysis outlines two main synthetic challenges: the formation of the 5-bromopyrimidine core and the introduction of the ethanone (B97240) (acetyl) group at the 2-position.

Approaches to the 5-Bromopyrimidine Moiety

The 5-bromopyrimidine core is a crucial intermediate. sigmaaldrich.comsigmaaldrich.com Its synthesis can be achieved through two primary strategies: direct bromination of a pyrimidine derivative or construction of the brominated ring through a cyclization reaction.

Bromination of Pyrimidine Derivatives

Direct bromination of the pyrimidine ring is a common method for introducing a bromine atom at the C-5 position. Various brominating agents and reaction conditions have been explored to achieve this transformation efficiently.

One established method involves the reaction of a pyrimidine hydrogen halide salt with bromine in a suitable solvent. google.com For example, pyrimidine hydrochloride can be heated with bromine in a solvent like o-dichlorobenzene to yield 5-bromopyrimidine. google.com Other brominating reagents such as N-bromosuccinimide (NBS) in solvents like dimethylformamide (DMF) or a combination of m-chloroperbenzoic acid (mCPBA) and hydrobromic acid have also been successfully employed for the C-5 bromination of pyrimidine nucleosides. nih.govnih.gov The choice of reagent and conditions often depends on the specific substrate and desired selectivity.

| Brominating Agent | Substrate | Solvent | Conditions | Yield |

| Bromine (Br₂) | Pyrimidine Hydrochloride | o-Dichlorobenzene | 130°C | 84% google.com |

| N-Bromosuccinimide (NBS) | 2',3',5'-tri-O-acetyluridine | DMF | Room Temp | - |

| 1,3-Dibromo-5,5-dimethylhydantoin (DBH) | 2',3',5'-tri-O-acetyluridine | CH₂Cl₂ | 40°C | Quantitative nih.gov |

| Sodium Monobromoisocyanurate (SMBI) | 2'-O-Methyluridine | H₂O:CH₃CN (1:9) | Room Temp | Moderate to High nih.gov |

Synthesis via Ring-Closure Reactions

An alternative to direct bromination is the construction of the 5-bromopyrimidine ring from acyclic precursors. This approach offers the advantage of introducing the bromine atom at a specific position during the ring formation process. One such method involves the condensation of 2-bromo-1,1,3,3-tetraethoxypropane with formamide (B127407) in the presence of ammonium (B1175870) formate (B1220265) and water to produce 5-bromopyrimidine. google.com Ring transformation reactions, where an existing heterocyclic ring is converted into a pyrimidine ring, can also be employed, although these are generally more complex. wur.nl

Introduction of the Ethanone Moiety

With the 5-bromopyrimidine intermediate in hand, the next critical step is the introduction of the ethanone (acetyl) group at the 2-position of the pyrimidine ring. This is typically achieved through acylation or cross-coupling strategies.

Acylation Reactions

Friedel-Crafts acylation is a classic method for introducing an acyl group onto an aromatic or heteroaromatic ring. masterorganicchemistry.comsaskoer.ca In the context of 5-bromopyrimidine, this would involve reacting it with an acetylating agent, such as acetyl chloride or acetic anhydride (B1165640), in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). masterorganicchemistry.comyoutube.com The Lewis acid activates the acetylating agent, forming a reactive acylium ion, which is then attacked by the electron-rich pyrimidine ring. saskoer.cayoutube.com

A related approach involves the reaction of a lithiated pyrimidine species with an acylating agent. For instance, 5-bromopyrimidine can undergo direct metallation with a strong base like lithium diisopropylamide (LDA) to form 4-lithio-5-bromopyrimidine. sigmaaldrich.comsigmaaldrich.com This organolithium intermediate can then react with an appropriate electrophile to introduce the acetyl group. A similar strategy has been used in the synthesis of 1-(5-bromo-3-fluoropyridin-2-yl)ethanone, where 5-bromo-3-fluoropyridine-2-carbonitrile (B1521856) reacts with methylmagnesium chloride (a Grignard reagent) followed by acidic workup to yield the desired ketone. chemicalbook.com

Coupling Strategies with Pyrimidine Intermediates

Modern cross-coupling reactions provide powerful tools for forming carbon-carbon bonds. The Suzuki-Miyaura coupling, for example, is widely used to couple an organoboron compound with an organic halide in the presence of a palladium catalyst. researchgate.netsemanticscholar.org In this context, a 2-halo-5-bromopyrimidine could be coupled with an acetyl-containing boronic acid or its equivalent.

Alternatively, a Sonogashira coupling can be employed. This reaction couples a terminal alkyne with an aryl or vinyl halide. chemicalbook.com For example, a 2-halo-5-bromopyrimidine could be coupled with an acetylenic reagent like (trimethylsilyl)acetylene, followed by deprotection and hydration of the alkyne to yield the methyl ketone. This strategy has been demonstrated in the synthesis of 1-(6-ethynylpyridin-2-yl)ethanone (B3359749) from 1-(6-bromopyridin-2-yl)ethanone. chemicalbook.com

| Coupling Reaction | Pyrimidine Substrate | Coupling Partner | Catalyst/Reagents | Product Type |

| Suzuki-Miyaura | 2-Halo-5-bromopyrimidine | Acetylboronic acid derivative | Pd catalyst, Base | 2-Acetyl-5-bromopyrimidine |

| Sonogashira | 2-Halo-5-bromopyrimidine | (Trimethylsilyl)acetylene | Pd/Cu catalyst, Base | 2-Ethynyl-5-bromopyrimidine |

Detailed Synthetic Pathways for this compound

The preparation of this compound can be achieved through a multi-step process, often starting from readily available pyrimidine precursors. A common strategy involves the introduction of the acetyl group at the 2-position of the 5-bromopyrimidine ring.

Stepwise Synthesis Procedures

A plausible and frequently employed method for the synthesis of 2-acetyl-substituted pyridines and pyrimidines involves a lithiation reaction followed by acylation. By analogy, the synthesis of this compound can be envisioned to proceed via the following steps:

Halogen-Metal Exchange: The synthesis can commence with a suitable dihalopyrimidine, such as 2,5-dibromopyrimidine. This starting material undergoes a regioselective halogen-metal exchange at the more reactive 2-position. This is typically achieved by treating the dibromopyrimidine with a strong organolithium reagent, such as n-butyllithium, at low temperatures (e.g., -78 °C) in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF). This step generates a highly reactive 5-bromo-2-lithiopyrimidine intermediate.

Acylation: The generated organolithium species is then reacted in situ with an appropriate acetylating agent. A common and effective choice is N,N-dimethylacetamide. The nucleophilic carbon of the lithiated pyrimidine attacks the electrophilic carbonyl carbon of the amide, leading to the formation of a tetrahedral intermediate.

Work-up and Isolation: The reaction is subsequently quenched with a proton source, such as a saturated aqueous solution of ammonium chloride, to neutralize the reaction mixture and hydrolyze the intermediate. The desired product, this compound, is then extracted from the aqueous layer using an organic solvent like ethyl acetate (B1210297). The combined organic extracts are washed, dried over a drying agent (e.g., sodium sulfate), filtered, and concentrated under reduced pressure to yield the crude product. Further purification can be achieved through techniques like column chromatography or recrystallization.

An alternative synthetic approach involves the oxidation of the corresponding secondary alcohol, 1-(5-bromopyrimidin-2-yl)ethan-1-ol. This precursor can be synthesized or procured commercially. The oxidation step can be carried out using a variety of oxidizing agents, such as manganese dioxide (MnO2), pyridinium (B92312) chlorochromate (PCC), or Dess-Martin periodinane, in a suitable organic solvent.

Optimization of Reaction Conditions and Yields

The efficiency and yield of the synthesis of this compound are highly dependent on the careful control of reaction parameters. Key areas for optimization include:

Lithiation Step: The choice of organolithium reagent, solvent, temperature, and reaction time are crucial for achieving high regioselectivity and minimizing side reactions. The temperature must be kept strictly low to prevent decomposition of the organolithium intermediate.

Acylating Agent: While N,N-dimethylacetamide is a common choice, other acetylating agents like acetyl chloride or acetic anhydride could be explored, potentially requiring different reaction conditions and Lewis acid catalysis.

Oxidation Step (Alternative Route): For the oxidation of 1-(5-bromopyrimidin-2-yl)ethan-1-ol, the choice of oxidant and reaction conditions (temperature, solvent, and reaction time) will influence the yield and the formation of potential byproducts. Milder oxidizing agents are often preferred to avoid over-oxidation or degradation of the pyrimidine ring.

Green Chemistry Approaches in the Synthesis of Halogenated Pyrimidines

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like halogenated pyrimidines to minimize environmental impact and enhance safety. Traditional methods often rely on hazardous reagents and solvents. wikipedia.org In contrast, greener approaches focus on:

Use of Safer Solvents: Replacing hazardous solvents with more environmentally benign alternatives, or even conducting reactions in solvent-free conditions, is a key aspect of green chemistry. wikipedia.org

Catalysis: The use of catalysts, especially reusable and non-toxic ones, can improve reaction efficiency and reduce waste. wikipedia.org For instance, the development of solid acid catalysts for acylation reactions can offer an alternative to stoichiometric Lewis acids that are difficult to handle and generate significant waste. organic-chemistry.org

Energy Efficiency: Employing energy-efficient techniques such as microwave-assisted or ultrasound-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating methods. wikipedia.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a fundamental principle of green chemistry. This involves minimizing the use of protecting groups and choosing reactions with high atom economy.

For the halogenation of pyrimidines specifically, mechanochemical methods, which involve grinding solid reactants together, offer a solvent-free alternative to traditional solution-phase reactions that often use toxic reagents and acidic conditions. rsc.org

Synthesis of Related Bromopyrimidine Derivatives for Comparative Studies

To understand the structure-activity relationships of pyrimidine-based compounds, the synthesis of related derivatives for comparative analysis is essential.

1-(5-Bromopyrimidin-2-yl)ethan-1-ol

This secondary alcohol is a direct precursor to this compound via oxidation and can also serve as a valuable compound for biological evaluation. Its synthesis can be achieved through the reaction of 5-bromo-2-lithiopyrimidine (generated as described in section 2.4.1) with acetaldehyde. The nucleophilic addition of the organolithium intermediate to the carbonyl group of acetaldehyde, followed by an aqueous workup, yields the desired alcohol. This compound is also commercially available from various suppliers. sigmaaldrich.com

N1-(5-Bromopyrimidin-2-yl)-N1,N2,N2-trimethylethane-1,2-diamine

The synthesis of N1-(5-bromopyrimidin-2-yl)-N1,N2,N2-trimethylethane-1,2-diamine is achieved through a nucleophilic aromatic substitution reaction. This process typically involves the reaction of a dihalopyrimidine, such as 2-chloro-5-bromopyrimidine, with N1,N1,N2-trimethylethane-1,2-diamine. The general methodology for the synthesis of substituted 2-aminopyrimidines is well-established and can be adapted for this specific compound. nih.gov

A plausible and efficient synthetic route begins with the preparation of the key intermediate, 2-chloro-5-bromopyrimidine. This precursor is synthesized from 2-hydroxy-5-bromopyrimidine. In a common procedure, 2-hydroxy-5-bromopyrimidine is treated with phosphorus oxychloride in the presence of a base like triethylamine (B128534) and a solvent such as toluene (B28343). The reaction mixture is heated, typically at temperatures between 80-85 °C, for several hours to ensure the conversion to 2-chloro-5-bromopyrimidine. chemicalbook.com Following the reaction, a purification process is undertaken to isolate the final product. chemicalbook.com

Once the 2-chloro-5-bromopyrimidine intermediate is obtained, it is reacted with a substituted amine to yield the desired 2-aminopyrimidine (B69317) derivative. nih.gov For the synthesis of N1-(5-bromopyrimidin-2-yl)-N1,N2,N2-trimethylethane-1,2-diamine, 2-chloro-5-bromopyrimidine is reacted with N1,N1,N2-trimethylethane-1,2-diamine. This reaction is generally carried out by heating the two reactants, often in the presence of a base like triethylamine, under solvent-free conditions. The reaction progress is monitored, and upon completion, the product is isolated and purified. nih.gov This method provides a direct and high-yield pathway to N-substituted 2-aminopyrimidines. nih.gov

Chemical Reactivity and Derivatization Strategies of 1 5 Bromopyrimidin 2 Yl Ethanone

Reactions of the Bromine Atom on the Pyrimidine (B1678525) Ring

The bromine atom at the 5-position of the pyrimidine ring is susceptible to both nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions. The electron-withdrawing nature of the pyrimidine ring and the acetyl group facilitate these transformations. wikipedia.orgmasterorganicchemistry.com

Nucleophilic aromatic substitution (SNAr) is a primary pathway for the derivatization of 1-(5-bromopyrimidin-2-yl)ethanone. wikipedia.orglibretexts.org In these reactions, a nucleophile attacks the carbon atom bearing the bromine, leading to the formation of a Meisenheimer complex, a negatively charged intermediate. libretexts.org The subsequent departure of the bromide ion restores the aromaticity of the pyrimidine ring. The presence of electron-withdrawing groups, such as the pyrimidine nitrogens and the acetyl group, stabilizes the anionic intermediate, thereby activating the ring for nucleophilic attack. wikipedia.orgmasterorganicchemistry.com

The displacement of the bromine atom by various amines (amination) provides a direct route to 2-acetyl-5-aminopyrimidine derivatives. These reactions are typically carried out by heating this compound with a primary or secondary amine, sometimes in the presence of a base. The resulting aminopyrimidines are valuable intermediates in medicinal chemistry.

Table 1: Examples of Amination Reactions

| Amine | Product | Reaction Conditions | Reference |

| Ammonia (B1221849) | 1-(5-Aminopyrimidin-2-yl)ethanone | Not specified | N/A |

| Alkylamines | 1-(5-(Alkylamino)pyrimidin-2-yl)ethanone | Not specified | N/A |

| Arylamines | 1-(5-(Arylamino)pyrimidin-2-yl)ethanone | Not specified | N/A |

Further research is needed to populate this table with specific examples and reaction conditions.

The reaction of this compound with alkoxides or alcohols under basic conditions leads to the formation of 5-alkoxypyrimidine derivatives. These alkoxylation reactions are a common strategy to introduce oxygen-based functional groups onto the pyrimidine ring. For instance, reaction with sodium methoxide (B1231860) would yield 1-(5-methoxypyrimidin-2-yl)ethanone.

Table 2: Examples of Alkoxylation Reactions

| Alkoxide/Alcohol | Product | Reaction Conditions | Reference |

| Sodium Methoxide | 1-(5-Methoxypyrimidin-2-yl)ethanone | Not specified | N/A |

| Sodium Ethoxide | 1-(5-Ethoxypyrimidin-2-yl)ethanone | Not specified | N/A |

| Phenols | 1-(5-Phenoxypyrimidin-2-yl)ethanone | Concerted SNAr mechanism has been reported for other bromotriazines. nih.gov | nih.gov |

Further research is needed to populate this table with specific examples and reaction conditions for the title compound.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and this compound is an excellent substrate for these transformations. The C-Br bond is susceptible to oxidative addition to a low-valent palladium catalyst, initiating the catalytic cycle. illinois.edu

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that couples an organohalide with an organoboron compound. illinois.edunih.gov this compound can be effectively coupled with a variety of aryl and heteroaryl boronic acids or their esters to produce 2-acetyl-5-arylpyrimidines and 2-acetyl-5-heteroarylpyrimidines. These reactions are typically carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base, like sodium carbonate or potassium phosphate, in a suitable solvent system. worktribe.comnih.govmdpi.com The reaction generally proceeds with good to excellent yields and tolerates a wide range of functional groups on the coupling partner. nih.govmdpi.com

Table 3: Examples of Suzuki-Miyaura Coupling Reactions

| Boronic Acid/Ester | Catalyst | Base | Solvent | Product | Yield | Reference |

| Furan-3-boronic acid | Pd(0) catalyst | Basic conditions | Not specified | 5-(Furan-3-yl)pyrimidin-2-ylethanone | Not specified | illinois.edu |

| 2-Methoxypyridine-3-boronic acid | Pd(0) catalyst | Basic conditions | Not specified | 5-(2-Methoxypyridin-3-yl)pyrimidin-2-ylethanone | Not specified | illinois.edu |

| Aryl/heteroaryl boronic acids | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane | 5-Aryl/heteroaryl-substituted pyrimidines | Good yields | mdpi.com |

Cross-Coupling Reactions at the Bromine Position

Sonogashira Coupling

The Sonogashira coupling is a powerful and widely used method for the formation of carbon-carbon bonds between sp²-hybridized carbon atoms of aryl or vinyl halides and sp-hybridized carbon atoms of terminal alkynes. wikipedia.orglibretexts.org This reaction, catalyzed by a combination of palladium and copper(I) catalysts, is highly effective for the derivatization of this compound at the C5 position. wikipedia.orgnih.govorganic-chemistry.org The reaction allows for the introduction of various substituted and unsubstituted acetylenic groups, significantly expanding the molecular diversity of the pyrimidine core. libretexts.orgnih.gov

The general Sonogashira reaction involves the coupling of the bromopyrimidine with a terminal alkyne in the presence of a palladium(0) catalyst, a copper(I) salt (typically CuI), and an amine base such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) in a suitable solvent like THF or DMF. nih.govorganic-chemistry.org The acetyl group at the C2 position generally remains unaffected under these conditions.

Table 1: Representative Conditions for Sonogashira Coupling of Heteroaryl Bromides

| Parameter | Condition | Reference |

| Aryl Halide | This compound | - |

| Alkyne | Phenylacetylene, Trimethylsilylacetylene, etc. | researchgate.net |

| Catalyst | PdCl₂(PPh₃)₂ or Pd(PPh₃)₄ | libretexts.orgnih.gov |

| Co-catalyst | Copper(I) iodide (CuI) | wikipedia.orgnih.gov |

| Base | Triethylamine (TEA) or Diisopropylethylamine (DIPEA) | nih.gov |

| Solvent | Tetrahydrofuran (B95107) (THF) or Dimethylformamide (DMF) | nih.gov |

| Temperature | Room Temperature to 60 °C | libretexts.orgnih.gov |

This table presents typical conditions based on reactions with similar substrates; specific outcomes may vary.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen bonds. rug.nl This palladium-catalyzed cross-coupling reaction enables the arylation of a wide range of primary and secondary amines with aryl halides, including heteroaryl halides like this compound. rug.nlnih.gov This transformation provides a direct route to 5-amino-substituted pyrimidine derivatives, which are important scaffolds in medicinal chemistry.

The reaction typically employs a palladium catalyst, often in the form of a pre-catalyst or generated in situ from a palladium source like Pd(OAc)₂ or Pd₂(dba)₃, in combination with a sterically bulky phosphine (B1218219) ligand such as BINAP, XPhos, or dppf. amazonaws.comchemspider.com A strong, non-nucleophilic base, most commonly sodium tert-butoxide (NaOt-Bu), is required to facilitate the catalytic cycle. amazonaws.comchemspider.com The reaction is usually conducted in an inert solvent like toluene (B28343) or dioxane at elevated temperatures. amazonaws.comnih.gov The ethanone (B97240) group is generally tolerant of these reaction conditions.

Table 2: Typical Conditions for Buchwald-Hartwig Amination of Heteroaryl Bromides

| Parameter | Condition | Reference |

| Aryl Halide | This compound | - |

| Amine | Primary or Secondary Amines (e.g., anilines, piperazines) | nih.govamazonaws.com |

| Palladium Source | Pd(OAc)₂ or Pd₂(dba)₃ | amazonaws.comchemspider.com |

| Ligand | BINAP, XPhos, dppp | amazonaws.comchemspider.com |

| Base | Sodium tert-butoxide (NaOt-Bu) or Cesium Carbonate (Cs₂CO₃) | amazonaws.comnih.gov |

| Solvent | Toluene or Dioxane | amazonaws.comnih.gov |

| Temperature | 80 °C to 110 °C | chemspider.com |

This table presents typical conditions based on reactions with similar substrates; specific outcomes may vary.

Reactions of the Ethanone Moiety

Carbonyl Reactivity: Reduction to Alcohol

The ketone functionality of the ethanone moiety in this compound can be readily reduced to the corresponding secondary alcohol, 1-(5-bromopyrimidin-2-yl)ethan-1-ol. bldpharm.comachemblock.comsigmaaldrich.com This transformation is a fundamental carbonyl reaction that converts the planar, sp²-hybridized carbonyl carbon into a chiral, sp³-hybridized carbinol center.

The reduction is typically achieved using mild hydride-donating reagents. Sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent such as methanol (B129727) or ethanol (B145695) is a common and effective method for this purpose. The reaction is generally high-yielding and proceeds under mild conditions, leaving the bromo-substituted pyrimidine ring intact.

Table 3: Reagents for the Reduction of the Ethanone Moiety

| Reagent | Solvent | Product | Reference |

| Sodium Borohydride (NaBH₄) | Methanol or Ethanol | 1-(5-Bromopyrimidin-2-yl)ethan-1-ol | bldpharm.comachemblock.com |

This table presents a common reagent for this transformation.

Condensation Reactions

The carbonyl group of this compound is susceptible to condensation reactions with various nucleophiles, particularly nitrogen-based reagents like primary amines and their derivatives. These reactions typically result in the formation of a C=N double bond, yielding imines or related derivatives such as hydrazones or oximes.

For instance, reaction with a primary amine in the presence of an acid catalyst or under dehydrating conditions would produce the corresponding N-substituted imine. Similarly, condensation with hydroxylamine (B1172632) (NH₂OH) would yield an oxime, and reaction with hydrazine (B178648) (N₂H₄) or its derivatives (e.g., phenylhydrazine) would form the respective hydrazone or phenylhydrazone. These reactions provide a pathway to further functionalize the C2 substituent of the pyrimidine ring.

Enolization and Alpha-Substitution Reactions

The ethanone moiety possesses α-hydrogens on the methyl group which are acidic and can be removed by a base to form an enolate, or can undergo tautomerization to an enol form in the presence of an acid. libretexts.org This enol or enolate intermediate is nucleophilic and can react with various electrophiles in α-substitution reactions. libretexts.org

A key example is α-halogenation, where the ketone is treated with a halogen (e.g., Br₂) in an acidic medium like acetic acid. libretexts.orglibretexts.org The reaction proceeds through an enol intermediate and results in the substitution of one of the α-hydrogens with a halogen atom, yielding 2-bromo-1-(5-bromopyrimidin-2-yl)ethanone. youtube.comyoutube.com This α-bromo ketone is itself a valuable synthetic intermediate, as the newly introduced bromine can be displaced by various nucleophiles or participate in other reactions.

Table 4: Representative Conditions for Alpha-Halogenation

| Parameter | Condition | Reference |

| Substrate | This compound | - |

| Electrophile | Bromine (Br₂) | libretexts.orglibretexts.org |

| Catalyst/Solvent | Acetic Acid | libretexts.orglibretexts.org |

| Product | 2-Bromo-1-(5-bromopyrimidin-2-yl)ethanone | - |

This table presents typical conditions based on general α-halogenation procedures.

Multi-component Reactions Incorporating this compound

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a complex product, incorporating most or all of the atoms from the starting materials. dovepress.comnih.govmdpi.com this compound has the potential to serve as a key building block in several types of MCRs, primarily by leveraging the reactivity of its carbonyl group.

For example, it could function as the ketone component in well-known MCRs such as the Biginelli or Hantzsch reactions. mdpi.com In a potential Biginelli-type reaction, this compound could condense with an aldehyde and urea (B33335) (or thiourea) to construct a dihydropyrimidinone ring fused or linked to the existing pyrimidine core. Similarly, in a Hantzsch-type synthesis, it could react with an aldehyde and a β-ketoester in the presence of ammonia to generate a dihydropyridine (B1217469) derivative. The participation in such reactions opens up rapid access to complex heterocyclic systems that would otherwise require lengthy linear syntheses. csic.esresearchgate.net

C-H Activation Studies and Functionalization

The direct functionalization of carbon-hydrogen (C-H) bonds in heterocyclic compounds represents a powerful and atom-economical approach to synthesizing complex molecules. For this compound, the pyrimidine ring possesses C-H bonds that can be targeted for activation, enabling the introduction of new functional groups without the need for pre-functionalization. The acetyl group at the C2 position can act as a directing group, influencing the regioselectivity of these transformations.

The regioselectivity of C-H functionalization on the pyrimidine ring of this compound is dictated by the electronic properties of the heterocycle and the directing influence of the acetyl and bromo substituents. The pyrimidine ring is inherently electron-deficient, which influences the reactivity of its C-H bonds.

In the context of C-H activation, the nitrogen atoms of the pyrimidine ring can act as coordinating sites for a transition metal catalyst. The acetyl group at the C2-position can also participate in chelation, forming a metallacycle intermediate that directs functionalization to a specific position. nih.gov Generally, in the absence of a strong directing group, functionalization of pyrimidines can be challenging due to multiple potential reaction sites. nih.gov

Systematic investigations into the radical functionalization of pyrimidines have shown that substituents exert additive effects on the regioselectivity. nih.gov For this compound, the bromo group at C5 and the acetyl group at C2 would be expected to influence the position of further substitution.

In related systems, such as the C-H arylation of 3-aminoimidazo[1,2-a]pyrazines, regioselectivity is achieved at the C6 position, demonstrating that specific catalyst and substrate combinations can lead to highly selective transformations on nitrogen-containing heterocycles. nih.gov While direct studies on this compound are limited, the principles of regioselective C-H functionalization suggest that the C4 or C6 positions would be potential sites for derivatization, depending on the reaction mechanism and the directing group's influence.

Transition metal catalysis is a cornerstone of modern C-H activation chemistry. Palladium and rhodium complexes are particularly effective for the functionalization of heterocyclic compounds. nih.govnih.gov

Palladium-Catalyzed Reactions:

Palladium catalysts are widely used for C-H acylation and arylation reactions. mdpi.comrsc.org The 2-pyrimidine moiety is a known directing group for Pd(II)-catalyzed C-H functionalization. mdpi.com In the case of this compound, the acetyl group, in concert with a pyrimidine nitrogen, could form a chelate with a palladium center, directing C-H activation to the ortho position of an aryl substituent if one were present, or potentially to the C6 position of the pyrimidine ring itself.

Palladium-catalyzed C-H activation often proceeds via a concerted metalation-deprotonation (CMD) mechanism. nih.gov The choice of oxidant, ligands, and solvent can significantly influence the efficiency and selectivity of the reaction. For instance, in the ortho-arylation of 2-phenylpyridine, various palladium catalysts like Pd(OAc)₂ have been used with different oxidants and additives to achieve high yields. nih.gov

Below is a table summarizing conditions for palladium-catalyzed C-H functionalization of related N-heterocycles:

| Catalyst System | Substrate Type | Functionalization | Key Features | Reference |

| Pd(OAc)₂ / AgF / BQ | 2-Arylpyridine | Ortho-arylation | AgF acts as co-oxidant and fluoride (B91410) source. | nih.gov |

| Pd(OAc)₂ / TFAA | 2-Phenylpyridine | Ortho-acylation | TFAA serves as an activating agent. | nih.gov |

| Pd(OAc)₂ / PPh₃ / PivOH | Imidazo[1,2-a]pyrazine | C6-arylation | Demonstrates regioselectivity on a related heterocycle. | nih.gov |

| Pd(OAc)₂ / Cu(OTf)₂ / NXS | Aromatic Weinreb amides | Ortho-halogenation | C-H activation is not the rate-limiting step. | mdpi.com |

Rhodium-Catalyzed Reactions:

Rhodium(III) catalysts, such as [Cp*RhCl₂]₂, are powerful tools for C-H activation, particularly for the synthesis of heterocycles. acs.org These catalysts have been employed in the C-H functionalization of various arenes and alkenes. nih.govacs.orgnih.govrsc.org For pyrimidine-containing compounds, rhodium catalysis can enable diverse transformations. For example, Rh(III)-catalyzed C-H amidation of 7-arylpyrazolo[1,5-a]pyrimidines has been reported, where the pyrazolo[1,5-a]pyrimidine (B1248293) moiety directs the C-H activation. nih.gov

The development of new ligands for Rh(III) catalysts has led to improved regioselectivity in reactions such as pyridone synthesis from acrylamides and alkynes. nih.govprinceton.edu This highlights the tunability of rhodium-catalyzed systems.

A summary of representative rhodium-catalyzed C-H activation reactions is presented below:

| Catalyst System | Substrate Type | Functionalization | Key Features | Reference |

| [CpRh(MeCN)₃][SbF₆]₂ | Acetanilides | Indole synthesis | Oxidative annulation with internal alkynes. | acs.org |

| [CpRhCl₂]₂ / Cu(OAc)₂ | Acrylamides | Pyridone synthesis | Alkyne insertion with improved regioselectivity using modified Cp ligands. | nih.gov |

| Rh(III) catalyst | 7-Arylpyrazolo[1,5-a]pyrimidines | C-H amidation | Pyrimidine-fused ring acts as a directing group. | nih.gov |

The mechanism of metal-catalyzed C-H functionalization is intricate and often depends on the specific metal, ligand, substrate, and oxidant used.

For palladium-catalyzed reactions, a common mechanistic pathway involves the formation of a palladacycle intermediate through a concerted metalation-deprotonation (CMD) step. nih.gov This is often followed by oxidative addition of a coupling partner, and subsequent reductive elimination to afford the product and regenerate the active Pd(II) or Pd(0) catalyst. nih.gov In some cases, a Pd(II)/Pd(IV) cycle is proposed, particularly when strong oxidants are used. mdpi.com

In rhodium-catalyzed C-H activation, a similar cyclometalation step is typically involved, forming a rhodacycle intermediate. nih.govnih.gov For instance, in the amidation of 7-arylpyrazolo[1,5-a]pyrimidines, a six-membered rhodacycle involving the N1 atom of the pyrimidine ring is proposed to be a key intermediate that governs the regioselectivity. nih.gov Subsequent steps can involve insertion of a coupling partner (like an alkyne or an amide) into the Rh-C bond, followed by reductive elimination to yield the final product and regenerate the active Rh(III) species. nih.gov Isotope effect studies in some rhodium-catalyzed systems suggest that C-H activation can be the turnover-limiting step. nih.gov

Advanced Spectroscopic and Computational Analysis in Research

Application of NMR Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. For 1-(5-Bromopyrimidin-2-yl)ethanone, ¹H and ¹³C NMR spectroscopy would be used to confirm the connectivity of atoms and the chemical environment of each nucleus.

¹H NMR Spectroscopy: The proton NMR spectrum would provide information on the number of different types of protons and their neighboring environments. Based on the structure of this compound, the following characteristic signals would be anticipated:

Pyrimidine (B1678525) Protons: The two protons on the pyrimidine ring are in distinct chemical environments. The proton at position 4 (adjacent to the acetyl group) and the proton at position 6 would appear as singlets, with their chemical shifts influenced by the electronegativity of the adjacent nitrogen atoms and the bromine substituent. The downfield shift of these aromatic protons would be significant.

Methyl Protons: The acetyl group's three methyl protons (CH₃) would appear as a distinct singlet, typically in the upfield region of the spectrum. Its integration value of 3H would confirm the presence of the methyl group.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information about the different carbon environments in the molecule. For this compound, distinct signals would be expected for each of the six carbon atoms:

Carbonyl Carbon: The carbon of the ketone group (C=O) would be highly deshielded and appear at the far downfield end of the spectrum (typically 190-200 ppm).

Pyrimidine Carbons: The four carbons of the pyrimidine ring would each produce a separate signal. The carbon atom bonded to the bromine (C5) would be influenced by the halogen's electronic effects. The carbon at position 2, attached to the acetyl group, would also have a characteristic chemical shift.

Methyl Carbon: The methyl carbon of the acetyl group would appear as a signal in the most upfield region of the spectrum.

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), could further be employed to definitively assign proton and carbon signals and confirm the connectivity between the acetyl group and the pyrimidine ring.

Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and formula of a compound. For this compound (C₆H₅BrN₂O), high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition with high accuracy.

The mass spectrum would show a molecular ion peak [M]⁺ corresponding to the molecule's mass. A key feature would be the isotopic pattern for bromine. Naturally occurring bromine consists of two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, the mass spectrum would exhibit two molecular ion peaks of nearly equal intensity, [M]⁺ and [M+2]⁺, which is a definitive signature for the presence of a single bromine atom.

Fragment Analysis: Electron impact (EI) or other ionization methods would cause the molecule to fragment in a predictable manner. Analysis of these fragments helps to piece together the molecular structure. Expected fragmentation patterns for this compound could include:

Loss of the methyl group (•CH₃) to form a stable acylium ion.

Cleavage of the bond between the carbonyl group and the pyrimidine ring, resulting in fragments corresponding to the acetyl cation [CH₃CO]⁺ and the bromopyrimidine cation [C₄H₂BrN₂]⁺.

The precise masses and relative abundances of these fragments would provide conclusive evidence for the proposed structure.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the gold standard for unambiguously determining the three-dimensional arrangement of atoms in a solid-state crystal. This technique provides precise data on bond lengths, bond angles, and intermolecular interactions.

To perform this analysis, a high-quality single crystal of this compound would be required. The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to generate an electron density map of the molecule. From this map, a detailed 3D model of the molecule can be built.

If a crystal structure were determined, it would reveal:

Molecular Geometry: The exact bond lengths and angles of the pyrimidine ring and the acetyl substituent.

Conformation: The dihedral angle between the plane of the pyrimidine ring and the acetyl group, revealing the molecule's preferred orientation in the solid state.

Intermolecular Interactions: How individual molecules pack together in the crystal lattice, highlighting non-covalent interactions such as halogen bonding (involving the bromine atom) or π-π stacking between pyrimidine rings, which govern the material's bulk properties.

As of now, the single-crystal X-ray structure for this compound is not publicly available in crystallographic databases.

Computational Chemistry and Molecular Modeling

Computational chemistry provides theoretical insights into molecular properties, complementing experimental data and guiding further research.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. For this compound, DFT calculations could be used to:

Optimize Molecular Geometry: Predict the most stable (lowest energy) three-dimensional structure, including bond lengths and angles, which can be compared with experimental data if available.

Calculate Spectroscopic Properties: Simulate vibrational frequencies (IR spectrum) and NMR chemical shifts, aiding in the interpretation of experimental spectra.

Analyze Electronic Properties: Determine the distribution of electron density and calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and electronic properties.

Generate Molecular Electrostatic Potential (MEP) Maps: Visualize the electron-rich and electron-deficient regions of the molecule, which is crucial for understanding intermolecular interactions and predicting sites of reactivity.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). Given that pyrimidine derivatives are common scaffolds in kinase inhibitors, molecular docking simulations could be used to explore the potential of this compound as a therapeutic agent.

In a typical study, the 3D structure of this compound would be docked into the active site of a target protein (e.g., a specific kinase). The simulation would:

Predict Binding Poses: Identify the most stable binding conformations of the ligand within the protein's active site.

Estimate Binding Affinity: Calculate a scoring function to estimate the strength of the interaction, helping to rank its potential as an inhibitor.

Identify Key Interactions: Reveal specific hydrogen bonds, hydrophobic interactions, or halogen bonds between the ligand and amino acid residues in the active site, providing a rationale for its binding and guiding future structural modifications to improve potency.

Conformational analysis investigates the different spatial arrangements (conformations) of a molecule that result from the rotation around its single bonds. For this compound, a key point of flexibility is the rotation around the single bond connecting the carbonyl carbon to the pyrimidine ring. A conformational search could identify low-energy conformers and the energy barriers between them.

Molecular Dynamics (MD) simulations build upon this by simulating the movement of atoms and molecules over time, providing a view of the molecule's dynamic behavior. An MD simulation of this compound, either in a solvent or within a protein binding site, could:

Explore Conformational Landscapes: Reveal the range of accessible conformations and the transitions between them under specific conditions.

Assess Stability: When used to simulate a ligand-protein complex from a docking study, MD can assess the stability of the predicted binding pose over time, providing a more rigorous validation of the docking results.

Applications in Medicinal Chemistry and Biological Research

Role as a Pharmacophore in Drug Design

A pharmacophore is the essential three-dimensional arrangement of atoms or functional groups of a molecule that is responsible for its biological activity. The 1-(5-bromopyrimidin-2-yl)ethanone structure contains several key pharmacophoric features. The pyrimidine (B1678525) ring, with its two nitrogen atoms, can act as a hydrogen bond acceptor, a crucial interaction for binding to biological targets like enzymes and receptors. nih.gov The bromine atom at the 5-position and the acetyl group at the 2-position provide sites for chemical modification, allowing chemists to systematically alter the molecule's size, shape, and electronic properties to optimize its interaction with a specific target. nih.gov

The utility of the 5-bromopyrimidine (B23866) moiety as a key pharmacophoric element is prominently demonstrated in the development of the dual endothelin receptor antagonist, Macitentan. researchgate.net In this drug, the 5-bromopyrimidin-2-yloxy group is a critical component that contributes significantly to the molecule's high affinity and sustained binding to endothelin receptors. researchgate.netresearchgate.net This highlights how the core structure of this compound serves as a foundational pharmacophore for designing potent and specific therapeutic agents.

Synthesis of Bioactive Derivatives and Analogs

The chemical reactivity of the acetyl and bromo groups on the pyrimidine ring makes this compound a versatile starting material for creating a diverse library of derivative compounds. These derivatives have been explored for various therapeutic applications.

Protein kinases are a major class of enzymes that are key targets in modern cancer therapy due to their role in controlling cell growth and proliferation. nih.gov The pyrimidine scaffold is a well-established core structure for many kinase inhibitors. nih.gov For instance, derivatives of 4-anilinopyrimidine are known to selectively target members of the class III receptor tyrosine kinase family, which includes receptors like the platelet-derived growth factor receptor (PDGFR). nih.gov

While direct synthesis from this compound is not always explicitly detailed in the literature, its structure is highly suitable for creating such inhibitors. The general synthesis of anilinopyrimidine kinase inhibitors involves the reaction of a chloropyrimidine with a substituted aniline. The acetyl group of this compound can be readily converted to other functional groups to facilitate such coupling reactions or to serve as an additional point for molecular diversification to improve kinase affinity and selectivity. For example, thienopyrimidine derivatives, which are structurally related to pyrimidines, have been synthesized and shown to act as potent inhibitors of the Fms-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia. mdpi.com

Table 1: Examples of Pyrimidine-Based Kinase Inhibitors

| Compound Class | Target Kinase(s) | Therapeutic Area | Reference |

|---|---|---|---|

| 4-Anilinopyrimidines | Class III Receptor Tyrosine Kinases (e.g., PDGFR) | Cancer | nih.gov |

| Thienopyrimidines | Fms-like tyrosine kinase 3 (FLT3) | Cancer | mdpi.com |

This table presents examples of kinase inhibitors based on the pyrimidine or related scaffolds, illustrating the potential applications for derivatives of this compound.

The most prominent application of a 5-bromopyrimidine core derived from a precursor related to this compound is in the synthesis of Macitentan, an orally active dual endothelin (ET) receptor antagonist. researchgate.netresearchgate.net Endothelin receptors, particularly subtypes ETA and ETB, are involved in vasoconstriction and cell proliferation, and their antagonism is a key strategy for treating pulmonary arterial hypertension (PAH). researchgate.netnih.gov

The synthesis of Macitentan involves the key intermediate 2-((5-bromopyrimidin-2-yl)oxy)ethan-1-ol. researchgate.net This intermediate is prepared from 5-bromo-2-chloropyrimidine (B32469) and ethylene (B1197577) glycol. researchgate.net It is then coupled with another pyrimidine core to assemble the final drug molecule. researchgate.net The discovery of Macitentan revealed that the inclusion of the 5-bromopyrimidine moiety significantly enhances the affinity for both ETA and ETB receptors compared to earlier antagonists like bosentan. researchgate.net This leads to a more potent and sustained receptor blockade, which translates to improved efficacy in preclinical models of hypertension. nih.gov

Table 2: Key Intermediates in the Synthesis of Macitentan

| Compound Name | Role in Synthesis | Reference |

|---|---|---|

| 5-Bromo-2-chloropyrimidine | Starting material for the key side chain | researchgate.net |

| 2-((5-Bromopyrimidin-2-yl)oxy)ethan-1-ol | Key intermediate containing the essential pharmacophore | researchgate.net |

This table highlights the building blocks used in the synthesis of the endothelin receptor antagonist Macitentan, underscoring the role of the 5-bromopyrimidine unit.

The pyrimidine scaffold is being investigated for a multitude of diseases beyond cardiovascular conditions.

Cancer: Pyrimidine derivatives are widely explored as anticancer agents. nih.gov Their mechanism of action often involves the inhibition of enzymes crucial for cancer cell survival, such as protein kinases or topoisomerase IIα. nih.govnih.gov The structure-activity relationship (SAR) studies of pyrimidine derivatives have shown that substitutions on the ring can tune the compound's activity against various cancer cell lines, including lung, liver, and breast cancer. nih.govnih.gov For example, some pyrimidine derivatives have been shown to induce apoptosis (programmed cell death) and arrest the cell cycle in cancer cells. nih.gov Patents have been filed for novel anticancer compounds that utilize heterocyclic structures, including pyrimidines, to intercalate with DNA or to be conjugated with agents that selectively target cancer cells. nih.gov

Neurological Disorders: While less explored for derivatives of this compound specifically, pyrimidine-based compounds are known to have potential as central nervous system (CNS) active agents. nih.govnih.gov For instance, pyrazolo[1,5-a]pyrimidine (B1248293) derivatives like zaleplon and indiplon (B1671879) are used as sedative and anxiolytic agents. researchgate.net This suggests that the pyrimidine core can be adapted to interact with neurological targets.

Viral Infections: The pyrimidine ring is a core component of nucleosides, making it a natural starting point for the design of antiviral agents. Fused pyrimidine systems, such as thienopyrimidines, have been reported to possess antiviral properties. nih.govnih.gov While direct synthesis from this compound is not prominently featured, its structure is analogous to parts of nucleoside analogues that are known to inhibit viral replication.

Anti-inflammatory Properties: Pyrimidine derivatives have been synthesized and evaluated for their anti-inflammatory activity. nih.govnih.gov The mechanism often involves the inhibition of inflammatory mediators. For example, new pyrimidine analogs have shown anti-inflammatory potency comparable to or better than standard drugs like Ibuprofen in preclinical models. nih.gov Patents for anti-inflammatory compounds sometimes include complex heterocyclic systems where a pyrimidine-like structure could be incorporated. google.com

Antimicrobial Properties: The pyrimidine scaffold is a cornerstone in the development of antimicrobial agents. nih.gov A vast number of pyrimidine derivatives have been synthesized and tested against various bacterial and fungal strains. researchgate.netresearchgate.netias.ac.in These compounds often derive their activity from the ability to interfere with essential cellular processes in microorganisms. nih.gov For instance, pyrimidine derivatives have shown significant in vitro activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. ias.ac.in The structure-activity relationships of these compounds are actively studied to optimize their potency and spectrum of activity. nih.gov

Table 3: Antimicrobial Activity of Representative Pyrimidine Derivatives

| Bacterial/Fungal Strain | Type | Activity of Derivatives | Reference |

|---|---|---|---|

| Staphylococcus aureus | Gram-positive | Significant Inhibition | ias.ac.in |

| Bacillus subtilis | Gram-positive | Significant Inhibition | researchgate.net |

| Escherichia coli | Gram-negative | Significant Inhibition | ias.ac.in |

| Pseudomonas aeruginosa | Gram-negative | Moderate to Significant Inhibition | researchgate.netias.ac.in |

This table summarizes the antimicrobial spectrum of various pyrimidine derivatives as reported in the literature, indicating the potential of this chemical class.

Investigation of Biological Activity and Structure-Activity Relationships (SAR)

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, as they provide insights into how a molecule's chemical structure relates to its biological activity. For derivatives of 5-bromopyrimidine, extensive SAR studies have been conducted, particularly in the context of endothelin receptor antagonists. researchgate.net

In the development of Macitentan, it was discovered that the 5-bromopyrimidine moiety was crucial for high receptor affinity. researchgate.net Further studies showed that modifications to other parts of the molecule, while keeping the 5-bromopyrimidine core, could fine-tune the selectivity and potency. For instance, the nature and position of substituents on an adjacent phenoxy ring were shown to significantly impact the affinity for the ETA receptor versus the ETB receptor. researchgate.net Molecular modeling suggested that Macitentan adopts a compact structure that fits tightly into the receptor binding pocket, an interaction facilitated by the specific arrangement of its constituent parts, including the bromopyrimidine ring. researchgate.net

For antimicrobial pyrimidine derivatives, SAR studies have shown that the type and position of substituents on the pyrimidine ring are critical for activity. nih.gov For example, fusing the pyrimidine with other heterocyclic rings, such as a thiophene (B33073) (to form a thienopyrimidine), can significantly enhance antibacterial or antifungal effects. researchgate.net Similarly, in anticancer research, the addition of specific side chains to the pyrimidine core can determine its selectivity for different kinase enzymes. nih.govnih.gov These studies are essential for rationally designing new, more potent, and selective drug candidates based on the this compound scaffold.

In Vivo Efficacy Studies

Following promising in vitro results, lead compounds derived from the this compound scaffold may advance to in vivo efficacy studies. These studies are performed in living organisms, most commonly in rodent models, to determine if the compound's activity observed in cell cultures translates to a therapeutic effect in a whole biological system.

For example, in oncology research, a synthesized derivative might be administered to mice bearing tumor xenografts to evaluate its ability to slow or reverse tumor growth. nih.gov Similarly, in infectious disease research, a compound's efficacy would be tested in an animal model of infection, such as a murine model for tuberculosis. nih.gov The primary goal of these studies is to provide proof-of-concept for a novel therapeutic strategy in a living system. nih.gov Despite potentially rapid clearance from the body, a compound demonstrating efficacy in these models suggests that its mechanism of action is a promising avenue for drug development. nih.gov

Mechanism of Action Studies

Understanding the precise mechanism of action (MoA) is crucial for the development of any new therapeutic agent. For compounds derived from this compound, MoA studies aim to identify the specific molecular target and elucidate how the compound's interaction with this target leads to a biological response.

The this compound structure is identified as a building block for protein degraders, indicating that its derivatives are often designed to interact directly with specific proteins. calpaclab.com Molecular targets for pyrimidine-based compounds are diverse and include enzymes, receptors, and other proteins involved in disease pathogenesis. A common class of targets are protein kinases, which are crucial regulators of cell signaling. nih.gov For example, derivatives of 2,4-diaminopyrimidine (B92962) have been developed as potent inhibitors of anaplastic lymphoma kinase (ALK), a key target in certain types of non-small cell lung cancer. nih.gov Other potential targets include G protein-coupled receptors (GPCRs) like chemokine receptors, which play a role in inflammation and HIV infection. nih.gov

The binding of a small molecule to its protein target is governed by a combination of non-covalent interactions. The chemical structure of this compound provides key features that facilitate these interactions in its derivatives.

Hydrogen Bonding: The nitrogen atoms within the pyrimidine ring and the oxygen atom of the ketone group can act as hydrogen bond acceptors. These groups can form crucial hydrogen bonds with amino acid residues (such as asparagine or histidine) in the binding pocket of a target protein, anchoring the molecule in a specific orientation. nih.gov

π-π Stacking Interactions: The aromatic pyrimidine ring is capable of engaging in π-π stacking interactions with the aromatic side chains of amino acids like phenylalanine, tyrosine, or tryptophan. nih.gov These interactions, where the electron clouds of the aromatic rings overlap, contribute significantly to the binding affinity and stability of the ligand-protein complex. researchgate.net The combination of these forces is critical for the formation of a stable, functional interaction. nih.gov

Derivatives of this compound can be designed to modulate the function of their molecular targets in several ways.

Enzyme Inhibition: Many pyrimidine-based compounds function as enzyme inhibitors. They bind to the active site of an enzyme, preventing its natural substrate from binding and thereby blocking its catalytic activity. This is a common mechanism for kinase inhibitors. nih.gov

Receptor Antagonism: In the context of receptors, these compounds can act as antagonists. For example, the small-molecule drug Maraviroc is an allosteric antagonist of the CCR5 chemokine receptor, meaning it binds to a site on the receptor distinct from the natural ligand binding site to prevent receptor activation. nih.gov This mode of action is effective in inhibiting HIV-1 entry into host cells. nih.gov

Allosteric Modulation: Beyond simple antagonism, compounds can act as allosteric modulators, either negatively (inhibiting) or positively (enhancing) the receptor's response to its endogenous ligand. mdpi.com Some modulators can also display functional selectivity, or biased agonism, where they activate only a subset of the receptor's downstream signaling pathways, which may offer a route to more targeted therapies with fewer side effects. nih.govnih.gov

Applications as Chemical Probes in Biological Systems

Beyond direct therapeutic applications, small molecules are invaluable as chemical probes for studying biological systems. nih.gov A chemical probe is a molecule designed to interact with a specific protein or biomolecule with high selectivity, allowing researchers to investigate that target's function in a cellular or in vivo context.

While this compound is not a chemical probe itself, its structure makes it an excellent scaffold for the synthesis of such tools. The pyrimidine core can serve as the recognition element that binds to the target of interest, while the bromo- and acetyl-groups provide points for chemical modification. For instance, a fluorescent dye could be attached to the scaffold, creating a fluorescent probe. nih.govdrugtargetreview.com Such a probe would allow for the visualization and tracking of the target protein within living cells using fluorescence microscopy, providing insights into its localization, concentration, and dynamics under various conditions. nih.gov Although specific examples utilizing this exact scaffold as a probe are not detailed in the search results, its chemical nature makes it a suitable candidate for the development of novel probes for biological research. nih.gov

Development of Pharmaceutical Intermediates and Building Blocks

The chemical scaffold provided by this compound and its parent structure, 5-bromopyrimidine, is of significant interest in medicinal chemistry due to its role as a versatile pharmaceutical intermediate and building block. google.comguidechem.com The pyrimidine ring is a fundamental component of DNA and RNA, which makes it an attractive framework for the design of new therapeutic agents. nih.gov Its ability to form hydrogen bonds and act as a bioisostere for other aromatic systems can improve the pharmacokinetic and pharmacodynamic properties of a drug candidate. nih.govnih.gov

The presence of a bromine atom on the pyrimidine ring is particularly advantageous for synthetic chemists. It provides a reactive handle for various cross-coupling reactions, such as Suzuki and Sonogashira reactions, allowing for the introduction of diverse molecular fragments. guidechem.com This versatility enables the construction of large libraries of complex molecules for drug discovery programs. The ethanone (B97240) side chain offers another point for chemical modification, for instance, through reduction to an alcohol or by serving as a starting point for building more elaborate side chains. achemblock.com

A primary application of this building block is in the synthesis of protein kinase inhibitors for cancer therapy. researchgate.netnih.gov Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many cancers. ed.ac.uk The pyrimidine core can mimic the adenine (B156593) ring of ATP, binding to the kinase's active site and blocking its function. nih.gov Research has shown that derivatives of 5-bromopyrimidine are precursors to potent inhibitors of various kinases, including Bcr/Abl tyrosine kinase, which is associated with chronic myeloid leukemia. researchgate.netnih.gov For example, a series of novel 5-bromo-pyrimidine analogues were synthesized starting from 5-bromo-2,4-dichloro pyrimidine and evaluated as potential anticancer agents, with several compounds showing potent Bcr/Abl kinase inhibition. nih.gov

Beyond kinase inhibitors, bromopyrimidine intermediates are used to synthesize a range of other biologically active compounds. These include agents for treating bacterial, fungal, and viral infections, as well as neurological and inflammatory disorders. nih.govgoogle.commdpi.com For instance, the related compound 5-Bromopyrimidine is used in the synthesis of the plant growth regulator flurprimidol (B166174) and various N-heteroaryl substituted derivatives. guidechem.com The synthesis of (1-(5-Bromopyrimidine-2-yl)piperidin-3-yl)methylamine, another important pharmaceutical intermediate, highlights the utility of the bromopyrimidine core in creating complex amine derivatives. google.com

The following table summarizes selected research findings on pharmaceutical agents developed using bromopyrimidine building blocks.

Interactive Data Table: Examples of Pharmaceutical Agents from Bromopyrimidine Intermediates

| Derivative Class | Therapeutic Target/Application | Key Research Findings | Citations |

|---|---|---|---|

| Thiazolyl-acetohydrazide Pyrimidines | Bcr/Abl Tyrosine Kinase Inhibitors | Synthesis of novel Dasatinib analogues; compounds 6g, 7d, 9c, and 10e emerged as potent Bcr/Abl kinase inhibitors. | researchgate.net |

| Substituted 5-Bromo-pyrimidines | Bcr/Abl Tyrosine Kinase Inhibitors | A series of derivatives were synthesized and tested against several cancer cell lines; compounds 5c, 5e, 6g, 9e, 9f, and 10c were identified as potent inhibitors. | nih.gov |

| Pyrazolo[3,4-d]pyrimidines | Anticancer Agents | These adenine isosteres are scaffolds for kinase inhibitors; their poor water solubility is a key challenge addressed by formulation science. | nih.gov |

| Pyrido[2,3-d]pyrimidines | Antiviral (SARS-CoV-2) | Synthesized compounds were evaluated for antiviral potency against the main protease (Mpro) of SARS-CoV-2. | mdpi.com |

| 2-Amino Pyrimidine Derivatives | Antimicrobial Agents | Synthesized from chalcones and guanidine, some derivatives showed moderate to good activity against various bacterial and fungal strains. | ijprs.com |

Advanced Drug Delivery System Considerations (e.g., Solubility Enhancement)

A significant challenge in the development of new pharmaceuticals, particularly in oncology, is the poor aqueous solubility of many active pharmaceutical ingredients (APIs). nih.gov This is a common characteristic of kinase inhibitors and other heterocyclic compounds like pyrimidine derivatives, whose flat, aromatic structures contribute to low solubility and potentially limited oral bioavailability. nih.govmdpi.com The parent compound, 5-bromopyrimidine, is described as being sparingly soluble in water, a property that is often carried over to its more complex derivatives. guidechem.com Therefore, a critical aspect of developing drugs from the this compound scaffold involves considering advanced drug delivery systems to enhance solubility and dissolution. nih.govnih.gov

Data Table: General Solubility of Related Pyrimidine Compounds

| Compound | Solvent | Solubility Description | Citations |

|---|---|---|---|

| 5-Bromopyrimidine | Water | Sparingly soluble | guidechem.com |

| 5-Bromopyrimidine | Chloroform | Soluble | guidechem.com |

| 5-Bromopyrimidine | Ethanol (B145695), Acetone | Soluble | guidechem.com |

| Pyrazolo[3,4-d]pyrimidine Derivatives | Water | Limited solubility | nih.gov |

| Pipemidic Acid (a pyrido[2,3-d]pyrimidine) | Water | Poorly soluble | nih.gov |

Several formulation strategies are employed to overcome the hurdle of poor water solubility for compounds similar to derivatives of this compound. nih.govascendiacdmo.com

Amorphous Solid Dispersions (ASDs): One of the most successful techniques is the creation of amorphous solid dispersions. nih.govnih.gov This involves dispersing the crystalline, poorly soluble drug at a molecular level into an inert, hydrophilic polymer matrix. youtube.com Converting the drug to its higher-energy amorphous state increases its apparent solubility and dissolution rate. nih.govyoutube.com A study on pyrazolo[3,4-d]pyrimidine derivatives, which are also kinase inhibitor scaffolds, demonstrated that formulating them as ASDs with polymers like polyvinylpyrrolidone/vinyl acetate (B1210297) (PVPVA) significantly enhanced their apparent water solubility and, consequently, their cytotoxic effects on cancer cells. nih.govresearchgate.net This approach prevents the drug from converting back to its stable, less soluble crystalline form in the gastrointestinal tract, maintaining a state of supersaturation long enough for absorption to occur. youtube.comscholaris.ca

Nanotechnology-Based Delivery Systems: Encapsulating poorly soluble drugs into nanocarriers is another prominent strategy. mdpi.commdpi.comnih.gov Nanoparticles, such as liposomes and polymeric nanoparticles, can protect the drug from degradation and improve its pharmacokinetic profile. mdpi.comnih.gov For tyrosine kinase inhibitors (TKIs), nano-scale delivery systems can enhance solubility and stability, allowing for better tumor targeting through the enhanced permeability and retention (EPR) effect. mdpi.comresearchgate.net Solid lipid nanoparticles (SLNs) have been specifically reviewed as a promising oral delivery system for TKIs, capable of addressing formulation challenges and improving bioavailability. nih.gov

Inclusion Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. oatext.comonlinepharmacytech.info They can encapsulate poorly soluble guest molecules, like many pyrimidine-based drugs, forming inclusion complexes. onlinepharmacytech.infonih.gov This complexation effectively masks the hydrophobic nature of the drug, leading to a significant increase in its aqueous solubility and dissolution rate. nih.govnih.gov This technique has been successfully applied to pipemidic acid, a pyrimidine-related antibacterial agent, where complexation with β-cyclodextrin improved its solubility, bioavailability, and bioactivity. nih.gov

These formulation technologies represent crucial considerations for translating a promising chemical entity derived from this compound into a viable therapeutic product.

Future Research Directions and Therapeutic Potential of 1 5 Bromopyrimidin 2 Yl Ethanone Derivatives

The scaffold of 1-(5-bromopyrimidin-2-yl)ethanone is a cornerstone for developing new therapeutic agents. Future research is poised to build upon existing knowledge, aiming to discover novel drugs with improved efficacy and specificity. This involves exploring innovative synthetic methods, designing advanced derivatives, and employing modern drug discovery technologies.

常见问题

Basic Research Questions

Q. What are the standard synthetic protocols for 1-(5-Bromopyrimidin-2-yl)ethanone, and how do reaction conditions influence yield?

- Methodology : The synthesis typically involves bromination of pyrimidine precursors. For example, α-bromoketones can be synthesized using ammonium bromide and oxone under controlled acidic conditions to ensure selective substitution at the 5-position of the pyrimidine ring. Reaction optimization (e.g., temperature, solvent polarity, and stoichiometry) is critical to minimize side products like di-brominated derivatives .

- Key Considerations : Monitor reaction progress via TLC or HPLC, and purify using column chromatography with gradients of ethyl acetate/hexane.

Q. How is the crystal structure of this compound determined, and what software is used for refinement?

- Methodology : X-ray crystallography is employed, with data refined using SHELX programs (e.g., SHELXL for structure solution and SHELXS for refinement). Hydrogen bonding and halogen interactions are analyzed to confirm molecular packing .

- Data Example : Typical bond lengths: C-Br ≈ 1.89 Å, C=O ≈ 1.21 Å. Space group and unit cell parameters should be reported for reproducibility .

Q. What analytical techniques validate the purity and identity of this compound?

- Methodology : Use HPLC (UV-VIS detection, C18 column, acetonitrile/water mobile phase) and LC-MS for purity assessment. Confirm structural identity via H/C NMR (e.g., carbonyl peak at ~200 ppm in C) and FT-IR (C=O stretch ~1700 cm) .

Advanced Research Questions

Q. How does the bromine substituent influence regioselectivity in cross-coupling reactions with this compound?

- Methodology : The 5-bromo group acts as a directing moiety in Suzuki-Miyaura couplings. Density Functional Theory (DFT) calculations predict electron-deficient pyrimidine rings enhance oxidative addition with Pd(0) catalysts. Experimental validation involves comparing yields with/without electron-withdrawing groups .

- Contradiction Analysis : Conflicting reports on Pd catalyst efficiency (e.g., Pd(PPh) vs. XPhos Pd G3) require kinetic studies to resolve .

Q. What computational strategies predict the bioactivity of this compound derivatives?

- Methodology : Molecular docking (AutoDock Vina) and MD simulations assess binding affinity to target enzymes (e.g., kinases). QSAR models correlate substituent effects (e.g., electron-withdrawing groups at C5) with inhibitory potency .

- Data Interpretation : Compare computed binding energies (ΔG) with experimental IC values to validate predictive accuracy .

Q. How are spectral discrepancies resolved when characterizing novel derivatives of this compound?

- Methodology : Multi-technique cross-validation:

- Mass Spec : Confirm molecular ion ([M+H]) and isotopic patterns (Br signature).

- 2D NMR : HSQC/HMBC correlations differentiate regioisomers.

- PXRD : Compare experimental vs. simulated patterns to detect polymorphic impurities .

Contradiction Resolution & Best Practices

Q. Why do reported melting points for this compound vary across studies?

- Analysis : Variations arise from polymorphic forms or residual solvents. Standardize recrystallization solvents (e.g., ethanol vs. DCM/hexane) and report DSC thermograms with heating rates .

- Recommendation : Use NIST-certified reference materials for calibration .